molecular formula C20H23NO2S B4732501 1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine

1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine

Cat. No. B4732501
M. Wt: 341.5 g/mol
InChI Key: DZJXPDOBWZNDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine is a chemical compound that is widely used in scientific research for its unique properties. The compound is also known as S 38093 and is used in various research fields like neuroscience and pharmacology.

Mechanism of Action

S 38093 acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various physiological functions, including memory, learning, and appetite. S 38093 blocks the binding of serotonin to the 5-HT6 receptor, which leads to a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of neurotransmitters like dopamine and acetylcholine, which are involved in cognitive processes like memory and learning.
Biochemical and Physiological Effects:
S 38093 has been shown to have various biochemical and physiological effects. In animal studies, S 38093 has been found to improve cognitive function and memory. It has also been found to increase the release of acetylcholine in the brain, which is important for cognitive processes like memory and learning. Additionally, S 38093 has been shown to have a positive effect on mood and anxiety levels.

Advantages and Limitations for Lab Experiments

One of the advantages of S 38093 is its high selectivity for the 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, S 38093 has been shown to have a good safety profile, which makes it suitable for use in animal studies. However, one of the limitations of S 38093 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving S 38093. One area of interest is the development of new therapeutic applications for S 38093 in the treatment of cognitive disorders like Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the mechanism of action of S 38093 and its effects on neurotransmitter systems in the brain. Finally, there is a need for the development of new analogs of S 38093 that have improved solubility and selectivity for the 5-HT6 receptor.
Conclusion:
In conclusion, 1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine, also known as S 38093, is a chemical compound that has shown great promise in scientific research. Its high selectivity for the 5-HT6 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, S 38093 has potential therapeutic applications in the treatment of cognitive disorders like Alzheimer's disease, schizophrenia, and depression. Further research is needed to better understand the mechanism of action of S 38093 and its effects on neurotransmitter systems in the brain.

Scientific Research Applications

S 38093 is used in various scientific research fields, including neuroscience and pharmacology. It has been found to be a potent and selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various physiological functions, including memory, learning, and appetite. S 38093 has been shown to have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

[4-(2-phenoxyethoxy)phenyl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c24-20(21-13-5-2-6-14-21)17-9-11-19(12-10-17)23-16-15-22-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJXPDOBWZNDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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